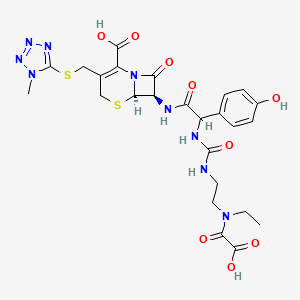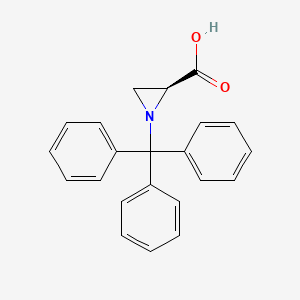
3-Ethynylisoquinoline
Overview
Description
3-Ethynylisoquinoline is a chemical compound with the CAS Number: 86520-97-0 . It has a molecular weight of 153.18 and its molecular formula is C11H7N . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 3-Ethynylisoquinoline is 1S/C11H7N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h1,3-8H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Ethynylisoquinoline is a pale-yellow to yellow-brown solid . It has a molecular weight of 153.18 . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Anticancer Applications
Marine Invertebrate Microbial Consortium and Chemotherapy : The compound ET-743, derived from 3-Ethynylisoquinoline, is produced by a marine invertebrate microbial consortium. It has been identified as a potent anticancer agent. This discovery emphasizes the potential of 3-Ethynylisoquinoline derivatives in developing natural product pathways for drug discovery and development (Rath et al., 2011).
Selective Transcriptional Interference in Cancer : ET-743, a derivative of 3-Ethynylisoquinoline, has shown the ability to selectively inhibit transcriptional activation in cancer cells. This indicates its utility in targeting specific molecular pathways in cancer treatment (Minuzzo et al., 2000).
Treatment of Relapsed Platinum Sensitive Ovarian Cancer : Trabectedin (ET-743), synthesized from 3-Ethynylisoquinoline, is approved for treating relapsed platinum-sensitive ovarian cancer. Its unique mechanism and tolerable toxicity profile highlight the potential of 3-Ethynylisoquinoline in oncology (Monk et al., 2012).
Chemical Synthesis and Modification
- Formation of Mesomeric Betaines : Studies on 3-Ethynylquinoline have led to the synthesis of 3-[((methoxycarbonyl)phenyl)ethynyl]-1-methylquinolinium salts and mesomeric betaines. These compounds have potential applications in various chemical processes and drug development [(Schmidt et al., 2016)](https://consensus.app/papers/bent-linear-acetylenes-substituted-cationic-quinolinium-schmidt/c0d321f083cc50e0a14943d9e27cab75/?utm_source=chatgpt).
Insights into CYP11B2 Inhibitors : 3,4-Dihydro-1H-quinolin-2-ones, including 3-Ethynylisoquinoline derivatives, have shown promise as inhibitors of aldosterone synthase (CYP11B2), a target for treating hyperaldosteronism and myocardial fibrosis. This emphasizes the potential of 3-Ethynylisoquinoline in the development of selective enzyme inhibitors (Lucas et al., 2011).
Electrogenerated Chemiluminescence : 3-Ethynylisoquinoline derivatives have been synthesized and studied for their electrogenerated chemiluminescence (ECL), revealing the potential for their use in advanced imaging and diagnostic techniques (Elangovan et al., 2004).
Additional Research Applications
Natural Product Synthesis and Anticancer Drug Development : The synthesis of ET-743 from 3-Ethynylisoquinoline has provided insights into the production of anticancer drugs. This compound's unique mechanism of action underscores the importance of 3-Ethynylisoquinoline in drug discovery and natural product synthesis (Cuevas & Francesch, 2009).
Cascading Chemical Synthesis : The synthesis of 3-Arylsulfonylquinoline derivatives, which are important pharmaceutical drugs, has been achieved using 3-Ethynylisoquinoline. This methodology indicates its role in facilitating complex chemical synthesis processes (Zhang et al., 2016).
Understanding Biosynthesis of Tetrahydroisoquinoline Antibiotics : Research on 3-Ethynylisoquinoline has contributed to the understanding of the biosynthesis of tetrahydroisoquinoline antibiotics. This is vital for developing new antibiotics and understanding microbial chemistry (Tang et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethynylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h1,3-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORFAVRMLCVVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517609 | |
| Record name | 3-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylisoquinoline | |
CAS RN |
86520-97-0 | |
| Record name | 3-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-[3-[[4-[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydodecanethioate](/img/structure/B3339141.png)


![4-[2-(4-Carboxyphenyl)ethyl]benzoic acid](/img/structure/B3339174.png)

![Methyl (41S,12R,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3339182.png)
![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-](/img/structure/B3339183.png)

![3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B3339202.png)
![Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1R,4S)-, compd. with (2S,3S)-2-(diphenylmethyl)-N-(phenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine (1:1)](/img/structure/B3339204.png)

![4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3339224.png)

